(2E)-3-(3-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-(3-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This specific compound features a bromine atom on one phenyl ring and a methyl group on the other, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3-bromobenzaldehyde and 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the product. The use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, alkoxides, often in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2E)-3-(3-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules and pharmaceuticals. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of enzyme-catalyzed reactions.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile scaffold for drug design and optimization.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2E)-3-(3-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- (2E)-3-(4-Bromophenyl)-1-phenylprop-2-en-1-one
- (2E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one
- (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one
Comparison: Compared to its analogs, (2E)-3-(3-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one is unique due to the presence of both a bromine atom and a methyl group on its phenyl rings. This combination of substituents can influence its reactivity, stability, and biological activity. For example, the bromine atom can participate in substitution reactions, while the methyl group can affect the compound’s steric and electronic properties.
Properties
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO/c1-12-5-2-3-8-15(12)16(18)10-9-13-6-4-7-14(17)11-13/h2-11H,1H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCGDAZSJAVALI-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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